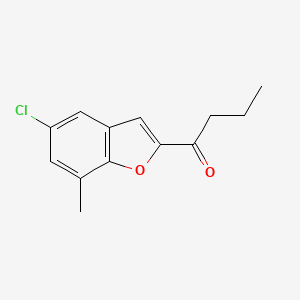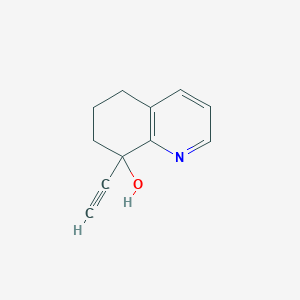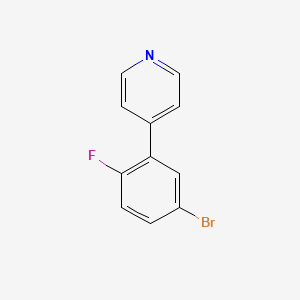
4-(5-Bromo-2-fluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound features a pyridine ring substituted with a bromine and a fluorine atom on the phenyl ring. The presence of these halogen atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)pyridine typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-2-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(5-Bromo-2-fluorophenyl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Chloro-2-fluorophenyl)pyridine
- 4-(5-Iodo-2-fluorophenyl)pyridine
- 4-(5-Bromo-2-chlorophenyl)pyridine
Uniqueness
4-(5-Bromo-2-fluorophenyl)pyridine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C11H7BrFN |
|---|---|
Peso molecular |
252.08 g/mol |
Nombre IUPAC |
4-(5-bromo-2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-7H |
Clave InChI |
SUYFLHOJQQTXAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=CC=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


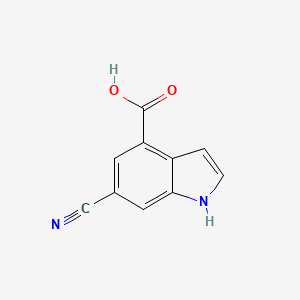


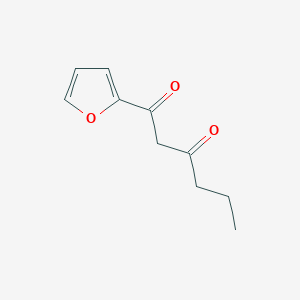
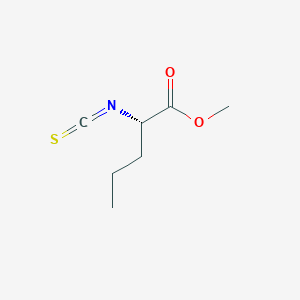
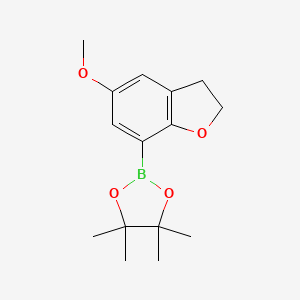
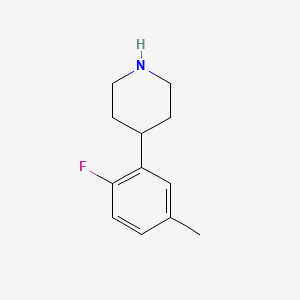
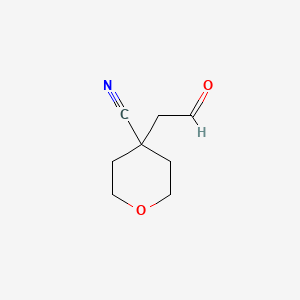
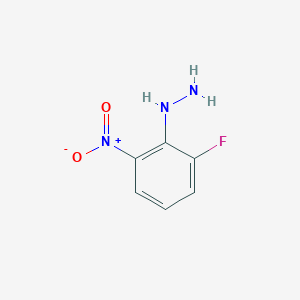
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
